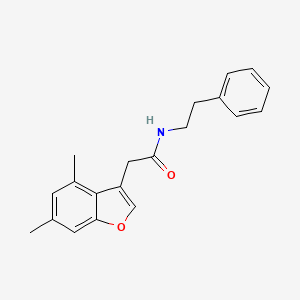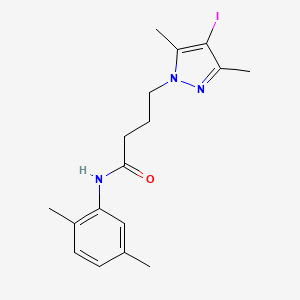
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide is an organic compound characterized by its complex structure, which includes a benzofuran ring substituted with dimethyl groups and an acetamide moiety linked to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-hydroxyacetophenone, a Friedel-Crafts acylation followed by cyclization can yield the benzofuran structure.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction. This can be achieved by reacting the benzofuran derivative with acetic anhydride or acetyl chloride.
Linking the Phenylethyl Group: The final step involves the formation of the amide bond between the acetamide and the phenylethylamine. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring could play a role in binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the phenylethyl group, potentially altering its biological activity and physical properties.
N-(2-phenylethyl)acetamide: Lacks the benzofuran ring, which may significantly change its chemical reactivity and applications.
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of the benzofuran ring and the phenylethylacetamide moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-14-10-15(2)20-17(13-23-18(20)11-14)12-19(22)21-9-8-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,22) |
InChI Key |
LRSDKYVUJVPCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC=CC=C3)C |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11489015.png)
![[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11489016.png)
![ethyl {4-bromo-2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B11489021.png)
![5-(furan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489027.png)
![3,4,5-triethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B11489028.png)
![methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489030.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489031.png)

![2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11489039.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489055.png)
![4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11489060.png)
![8-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489063.png)
![1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11489075.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11489090.png)
